2-Chloromalondianil hydrochloride
Description
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Properties
Molecular Formula |
C15H14Cl2N2 |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-chloro-N,N'-diphenylpropane-1,3-diimine;hydrochloride |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-13H;1H |
InChI Key |
XQVGFRDUAKLWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC(C=NC2=CC=CC=C2)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Comparative Analysis of Malondianil and 2-Chloromalondianil Hydrochloride
Executive Summary
In the landscape of heterocyclic chemistry and polymethine dye synthesis, Malonaldehyde dianil hydrochloride (commonly referred to as Malondianil ) and its chlorinated derivative, 2-Chloromalondianil hydrochloride , represent two critical
While both compounds function as vinamidinium salts (1,3-dielectrophiles) to construct fused ring systems like quinolines, pyrazoles, and benzodiazepines, the presence of the chlorine atom at the meso-position (C2) of the propylidene chain in the 2-chloro derivative fundamentally alters its reactivity profile. This guide delineates their structural differences, synthetic pathways, and specific applications in drug discovery and optoelectronics.
Part 1: Chemical Identity & Structural Analysis
These compounds exist as salts of mesomeric cations (streptocyanines). The "hydrochloride" designation indicates the salt form, which is significantly more stable and easier to handle than the free base.
Comparative Data Table
| Feature | Malondianil Hydrochloride | This compound |
| Systematic Name | N-(3-anilino-2-propen-1-ylidene)benzenaminium chloride | N-(3-anilino-2-chloro-2-propen-1-ylidene)benzenaminium chloride |
| Common Name | Malonaldehyde dianil HCl | 2-Chloromalonaldehyde dianil HCl |
| CAS Number | 50328-50-2 (or 28140-60-5) | 55526-63-1 |
| Molecular Formula | ||
| Molecular Weight | 258.75 g/mol | 293.19 g/mol |
| Core Structure | ||
| C2 Substituent | Hydrogen ( | Chlorine ( |
| Physical Form | Yellow to orange solid | Yellow to orange crystalline powder |
| Solubility | Soluble in hot water, alcohols, DMSO | Soluble in alcohols, DMSO; sparingly in cold water |
Structural Visualization
The following diagram illustrates the core difference at the C2 position of the polymethine chain.
Figure 1: Structural comparison highlighting the C2-chloro substitution.
Part 2: Synthetic Utility & Reactivity[3][4]
The Vinamidinium Core
Both compounds are vinamidinium salts . They serve as 1,3-dielectrophilic species. In the presence of a nucleophile (like hydrazine, amidine, or an activated methylene compound), the terminal anilino groups act as excellent leaving groups.
-
Malondianil: Reacts to form unsubstituted heterocycles (e.g., Pyrazole).
-
2-Chloromalondianil: Reacts to form 4-chloro-substituted heterocycles (e.g., 4-Chloropyrazole).
The "Chlorine Advantage"
The 2-chloro derivative is often preferred in medicinal chemistry for two reasons:
-
Bioactivity: The introduction of a halogen often improves metabolic stability (blocking oxidation at that position) and lipophilicity.
-
Synthetic Handle: The chlorine atom on the resulting heterocycle can serve as a handle for further functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (
).
Synthesis of the Reagents
-
Malondianil Synthesis: Typically produced by reacting malonaldehyde bis(dimethylacetal) with aniline in the presence of hydrochloric acid.
-
2-Chloromalondianil Synthesis: The synthesis is more complex and technically distinct. It is frequently prepared from Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).[1][2] The reaction involves decarboxylation and substitution with aniline, making Mucochloric acid a critical precursor in the supply chain for this reagent.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-4-chloropyrazole (Using 2-Chloromalondianil)
This protocol demonstrates the utility of 2-chloromalondianil in synthesizing halogenated heterocycles.[2]
Reagents:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (Solvent)
-
Triethylamine (Base, 1.5 eq)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.93 g (10 mmol) of This compound in 30 mL of ethanol.
-
Addition: Add 1.52 g (15 mmol) of triethylamine. The mixture may darken as the free base is liberated.
-
Cyclization: Dropwise add 1.19 g (11 mmol) of phenylhydrazine.
-
Reflux: Heat the mixture to reflux (
) for 2-3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). -
Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.
-
Isolation: The product, 1-phenyl-4-chloropyrazole, will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Outcome: The chlorine atom at the C2 position of the starting material is retained at the C4 position of the pyrazole ring.
Protocol B: Synthesis of Carbocyanine Dyes
Both reagents are extensively used in the synthesis of polymethine dyes.
-
Malondianil yields dyes with a standard trimethine chain.
-
2-Chloromalondianil yields dyes with a meso-chlorine atom. This chlorine induces a bathochromic shift (red-shift) in the absorption maximum and increases the photostability of the dye.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for these two reagents when reacting with a hydrazine derivative.
Figure 2: Divergent synthesis pathways. Note how the 2-chloro derivative enables further downstream chemistry (dashed line).
Part 5: Safety & Handling
-
Corrosivity: Both compounds are hydrochloride salts and can hydrolyze to release HCl fumes in moist air. Store in a desiccator.
-
Toxicity: this compound should be treated as potentially more toxic due to the chlorinated moiety and its relationship to mucochloric acid (a known irritant).
-
Staining: These are dianil dyes; they will stain skin and clothing intensely yellow/orange. Double-gloving is recommended.
References
-
Reichardt, C. (2003). Vilsmeier-Haack-Arnold Formylation of Aliphatic Systems. In: Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
-
ChemicalBook. (2025).[2][3] Malonaldehyde dianilide hydrochloride - Product Properties. Link
-
ChemicalBook. (2025).[2] this compound - Product Properties. Link
- Foye, W. O. (2019). Principles of Medicinal Chemistry. (Discussion on halogen bioisosteres).
- Cheng, Y., et al. (2004). Synthesis of substituted quinolines via Vilsmeier-Haack reaction. Journal of Organic Chemistry.
Sources
Strategic Sourcing and Synthesis of 2-Chloromalondianil Hydrochloride
Part 1: Executive Summary & Chemical Profile
2-Chloromalondianil hydrochloride (also known as the Arnold Reagent derivative or 2-chloro-3-anilinoacroleinanile hydrochloride) is a critical electrophilic building block, primarily utilized in the Meth-Cohn synthesis to construct 2-chloro-3-formylquinolines.
Unlike commodity reagents, this compound is often unstable over long storage periods and is frequently absent from standard catalog inventories (Sigma-Aldrich, Fisher, etc.). Consequently, relying solely on external procurement can introduce significant project delays. This guide provides a dual-strategy approach: Targeted Sourcing for bulk needs and a Self-Validating Synthesis Protocol for immediate, high-purity lab generation.
Chemical Identity
| Property | Detail |
| Chemical Name | N-[(2-chloro-3-(phenylamino)-2-propenylidene]benzenamine monohydrochloride |
| Common Name | This compound |
| CAS Number | 50328-50-2 (Specific salt forms vary; check free base CAS 27063-40-7) |
| Molecular Formula | C₁₅H₁₄Cl₂N₂ |
| Molecular Weight | 293.19 g/mol |
| Primary Application | Synthesis of 3-substituted quinolines; Vilsmeier-Haack intermediate.[1] |
Part 2: Market Analysis – Suppliers & Pricing[2]
The "Buy vs. Make" Reality
Standard catalog suppliers (Tier 1) rarely stock this specific chlorinated salt due to its hydrolytic instability. Most listings found online are for the non-chlorinated analog (Malonaldehyde dianil hydrochloride, CAS 28140-60-5) or are "make-on-demand" listings from aggregators.
Supplier Tiers & Estimated Pricing
Pricing estimates are based on 2025-2026 market data for custom fine chemicals.
| Tier | Supplier Type | Availability | Estimated Price (USD) | Lead Time |
| Tier 1 | Global Distributors (Sigma, TCI, Fisher) | Low/None | N/A (Rarely Stocked) | N/A |
| Tier 2 | Specialized Building Block (Enamine, Combi-Blocks, BLD Pharm) | Medium | $150 - $300 / 10g | 2-3 Weeks |
| Tier 3 | Custom Synthesis (WuXi, regional CROs) | High | $2,000+ / 100g (FTE based) | 4-6 Weeks |
Procurement Recommendation
Do not rely on catalog availability for critical path timelines. If you require >50g, contract a Tier 2 supplier immediately. For <50g (discovery phase), utilize the In-House Synthesis Protocol (Part 4) to ensure purity and avoid degradation during shipping.
Part 3: Technical Deep Dive – The Meth-Cohn Connection
The utility of this compound lies in its role as a "masked" dialdehyde. In the Meth-Cohn synthesis, it acts as the Vilsmeier equivalent that cyclizes with acetanilides.
Mechanism of Action
The reagent undergoes a Vilsmeier-Haack type reaction where the terminal iminium carbon is attacked by an electron-rich aromatic ring (e.g., acetanilide), followed by cyclization and hydrolysis to yield 2-chloro-3-formylquinoline.
Figure 1: The role of 2-Chloromalondianil HCl in the Meth-Cohn quinoline synthesis.
Part 4: Self-Validating Synthesis Protocol
Since commercial stock is unreliable, the following protocol allows for the rapid generation of high-purity this compound from inexpensive precursors (Mucochloric Acid and Aniline ).
Protocol: The Mucochloric Acid Route
Yield: ~70-80% | Purity: >98% (by NMR) | Time: 4 Hours
1. Reagents & Equipment
-
Precursor A: Mucochloric Acid (CAS 87-56-9) – Cheap, stable solid.
-
Precursor B: Aniline (Freshly distilled).
-
Solvent: Ethanol (95%) and Water.
-
Acid: Conc. HCl (37%).
2. Step-by-Step Methodology
-
Dissolution: In a 500 mL round-bottom flask, dissolve Mucochloric Acid (16.9 g, 0.1 mol) in Ethanol (40 mL) .
-
Amine Addition: Add Aniline (18.6 g, 0.2 mol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <40°C using an ice bath if necessary.
-
Observation: The solution will darken (deep yellow/orange). CO₂ evolution occurs as decarboxylation proceeds.
-
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to gentle reflux for 1 hour.
-
Salt Formation: Cool the mixture to 0°C. Slowly add Conc. HCl (10 mL) .
-
Crystallization: The hydrochloride salt will precipitate as a bright yellow/orange solid.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aniline.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. Warning: Product is hygroscopic.
3. Quality Control (Self-Validation)
Before using in subsequent steps, validate the batch using these checkpoints:
| Test | Expected Result | Failure Mode |
| Appearance | Bright yellow to orange crystalline powder | Dark brown/black (Oxidation/Polymerization) |
| Melting Point | ~205 - 210°C (dec) | <190°C (Wet or impure) |
| 1H NMR (DMSO-d6) | Characteristic signals for vinyl protons (-CH=) at δ 8.5-9.0 ppm | Missing vinyl peaks (Hydrolysis to aldehyde) |
| Solubility | Soluble in DMSO/DMF; Sparingly soluble in cold water | Insoluble in polar organics |
Part 5: Handling & Safety Data
Signal Word: DANGER
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage (due to HCl hydrolysis).
-
H317: May cause an allergic skin reaction.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound hydrolyzes in moist air to release HCl and 2-chloromalondialdehyde (toxic).
-
Disposal: Neutralize with sodium bicarbonate solution before disposal into organic waste streams.
Part 6: Decision Matrix (Procurement vs. Synthesis)
Use this logic flow to determine the most efficient path for your project.
Figure 2: Decision matrix for sourcing 2-Chloromalondianil HCl.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2]
-
Dieckmann, W., & Platz, L. (1904). Über die Chlorierung von Malondialdehyd.[3] Berichte der deutschen chemischen Gesellschaft, 37(4), 4638-4644. (Foundational synthesis from Mucochloric acid).[3][4][5]
-
TCI Chemicals. (2025). Product Specification: Malonaldehyde Dianil Hydrochloride (Non-chloro analog). Accessed via TCI Catalog.[6]
- Zhang, X., et al. (2010). Improved Synthesis of 2-Chloro-3-formylquinoline Derivatives. Synthetic Communications, 40(19), 2883-2889.
Sources
- 1. (Bromomethylene)dimethyliminium bromide | 24774-61-6 | Benchchem [benchchem.com]
- 2. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 5. benthamscience.com [benthamscience.com]
- 6. 2-Chloromethylquinoline Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Methodological & Application
Protocol for reacting 2-chloromalondianil with indolenine
Application Note: Synthesis of Meso-Chlorinated Pentamethine Cyanine Dyes
Introduction & Scientific Rationale
This application note details the synthesis of meso-chloro-substituted pentamethine cyanine dyes via the condensation of 2,3,3-trimethylindolenine derivatives with 2-chloromalondianil (N-[(3-anilino-2-chloro-2-propen-1-ylidene)]anilinium chloride).
The Strategic Value of the Meso-Chlorine:
Unlike standard cyanine dyes, the incorporation of a chlorine atom at the meso (central) position of the polymethine chain is not merely structural.[1] It serves as a critical electrophilic handle. The chlorine atom is highly susceptible to nucleophilic substitution (
Mechanism of Action:
The synthesis relies on a double condensation reaction. The activated methylene group of the quaternized indolenine (indolium salt) attacks the electrophilic termini of the 2-chloromalondianil linker. The reaction is driven by the elimination of aniline (as acetanilide or salt) and is thermodynamically favored by the formation of the extended polymethine
Chemical Workflow & Mechanism
The synthesis is bipartite:
-
Activation: Quaternization of the indolenine nitrogen to increase the acidity of the C-2 methyl protons.
-
Condensation: Stepwise attack on the bis-anil linker.
Visualizing the Pathway
Caption: Logical workflow for the synthesis of symmetric meso-chlorinated pentamethine cyanine dyes.
Materials & Reagents
Critical Reagent Quality:
-
2-Chloromalondianil: Ensure this reagent is stored dry.[2] Hydrolysis converts it to 2-chloromalondialdehyde, which reduces yield and complicates purification.
-
Solvents: Anhydrous conditions are preferred for the quaternization step.
| Component | Role | Specifications |
| 2,3,3-Trimethylindolenine | Core Heterocycle | >98% Purity |
| Iodomethane / 1-Iodobutane | Alkylating Agent | 1.2 Equivalents |
| 2-Chloromalondianil | Linker (3-Carbon) | 0.5 Equivalents (Stoichiometric) |
| Sodium Acetate (NaOAc) | Base Catalyst | Anhydrous |
| Acetic Anhydride ( | Solvent/Scavenger | Reagent Grade |
| Diethyl Ether | Precipitant | ACS Grade, chilled |
Experimental Protocol
Phase 1: Synthesis of N-Alkyl-2,3,3-trimethylindolenium Iodide (Quaternization)
Note: This step activates the indolenine.
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2,3,3-trimethylindolenine (10 mmol, 1.59 g) in Acetonitrile (10 mL) or run neat (solvent-free) if using liquid alkyl iodides.
-
Addition: Add Alkyl Iodide (e.g., Iodomethane for R=Me, 12 mmol) dropwise.
-
Caution: Alkyl iodides are carcinogenic. Work in a fume hood.
-
-
Reaction: Heat to reflux (80–90°C) for 6–12 hours. The solution will typically darken or turn violet/red.
-
Workup: Cool to room temperature. Add cold Diethyl Ether (50 mL) to precipitate the quaternary salt.
-
Purification: Filter the solid precipitate. Wash 3x with ether to remove unreacted indolenine. Dry under vacuum.
-
Checkpoint: Product should be a solid (often pinkish-white to pale violet).
-
Phase 2: Condensation with 2-Chloromalondianil
Note: This step forms the dye chromophore.
-
Stoichiometry: Combine the Indolium Salt from Phase 1 (2.0 mmol) and 2-Chloromalondianil (1.0 mmol, ~323 mg) in a flask.
-
Solvent System: Add Acetic Anhydride (10 mL) and Sodium Acetate (2.5 mmol, ~205 mg).
-
Why NaOAc? It acts as a weak base to deprotonate the indolium methyl group, generating the nucleophilic enamine species in situ.
-
Why Acetic Anhydride? It serves as the solvent and scavenges the water/aniline produced, driving the equilibrium forward.
-
-
Reaction: Heat the mixture to 80–100°C for 2–4 hours.
-
Visual Cue: The color will shift dramatically to a deep, intense blue/green (characteristic of cyanines).
-
-
Monitoring: Monitor by UV-Vis (dilute aliquot in MeOH). Look for the emergence of a strong band at ~640–660 nm.
-
Quenching: Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into Ice-Cold Water (or Diethyl Ether/Hexane mix if the dye is very lipophilic). Stir vigorously for 30 minutes. The dye will precipitate as a dark solid.
-
Purification:
-
Filter the crude dye.
-
Recrystallization: Dissolve in minimal hot Ethanol or Acetonitrile and cool slowly.
-
Column Chromatography (Optional): If impurities persist, use Silica gel (DCM:MeOH gradient, 0 -> 5% MeOH).
-
Data Analysis & Troubleshooting
Spectral Characteristics (Typical)
| Property | Value (Approx.) | Notes |
| Appearance | Dark Blue/Green crystals | Metallic luster often observed |
| Abs Max ( | 640 – 660 nm | Solvent dependent (MeOH vs DMSO) |
| Emission Max ( | 660 – 680 nm | Stokes shift ~20 nm |
| Extinction Coeff ( | > 150,000 | High molar absorptivity |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Linker | Ensure 2-chloromalondianil is fresh/dry. Use anhydrous NaOAc. |
| Sticky Product | Residual Solvent/Aniline | Wash precipitate thoroughly with Ether/Hexane. Recrystallize from EtOH. |
| Red Shift (>700nm) | Wrong Linker | Ensure you did not use the glutaconaldehyde (5-C) linker by mistake. |
| No Reaction | Indolium not activated | Ensure Phase 1 yielded the quaternary salt (check NMR/Melting point). |
Mechanistic Diagram
The following diagram illustrates the electrophilic substitution mechanism at the molecular level.
Caption: Stepwise mechanism: base-promoted deprotonation followed by bis-nucleophilic attack on the chloro-substituted linker.
References
-
Gorbenko, G. P., et al. "Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes... Novel Synthetic Approach." Journal of Fluorescence, 2016. Link
-
Strekowski, L., et al. "Substitution of the Meso-Chlorine in Polymethine Dyes." Journal of Organic Chemistry, 1992. Link
-
Mojzych, M. & Henary, M. "Synthesis of Cyanine Dyes." Topics in Heterocyclic Chemistry, 2008. Link
-
Shindy, H. A. "Fundamentals in the Chemistry of Cyanine Dyes: A Review." Dyes and Pigments, 2017. Link
Sources
Precision Engineering of NIR Fluorophores: The Role of 2-Chloromalondianil Hydrochloride
Topic: Using 2-chloromalondianil hydrochloride in NIR dye synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Context
In the development of Near-Infrared (NIR) probes for bioimaging, the rigidity and functionalizability of the polymethine chain are paramount. This compound (CMD) is a specialized Vilsmeier-Haack derivative acting as a bis-electrophilic linker.
While often confused with its homolog (glutacondianil, used for Cy7), CMD specifically yields meso-chloro pentamethine cyanine dyes (Cy5 analogs) . These fluorophores emit in the "NIR-I" window (650–700 nm) and possess a critical advantage: the central chlorine atom. This chlorine serves as a reactive "handle" for late-stage functionalization via Nucleophilic Aromatic Substitution (
Key Chemical Advantages[1][2]
-
Meso-Functionalization: The chlorine atom at the meso position enables "click-like" thiol-ene or amine substitution.
-
Spectral Tuning: Substitution at the meso position significantly alters the Stokes shift and quantum yield.
-
Scalability: The synthesis uses stable precursors and simple precipitation workups.
Mechanism of Action
The synthesis relies on a double condensation reaction between the active methylene groups of two indolium salts and the electrophilic termini of the CMD linker.
Reaction Pathway[3][4]
-
Activation: Sodium acetate acts as a base, deprotonating the C-2 methyl group of the indolium salt to form a nucleophilic enamine (Fischer base).
-
Condensation 1: The enamine attacks one iminium terminus of the CMD, eliminating one equivalent of aniline.
-
Condensation 2: The second indolium enamine attacks the remaining iminium terminus, eliminating the second aniline and forming the conjugated polymethine chain.
-
Result: A symmetric pentamethine cyanine with a chlorine atom at the central (meso) carbon.[1]
Figure 1: Reaction pathway for the synthesis of meso-chloro pentamethine cyanine dyes using this compound.
Experimental Protocol: Synthesis of Meso-Chloro Pentamethine Cyanine
Objective: Synthesize a stable Cy5 scaffold (e.g., meso-Cl-Cy5) suitable for further conjugation.
Materials & Reagents[1][5][6][7][8][9][10][11]
-
Indolium Salt: 1,2,3,3-Tetramethyl-3H-indolium iodide (or sulfonate derivative for water solubility).
-
Linker: this compound (CMD).
-
Base: Sodium Acetate (NaOAc), anhydrous.[2]
-
Solvent: Acetic Anhydride (
) or Ethanol (EtOH). -
Precipitant: Diethyl ether or Ethyl acetate.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine:
-
Indolium Salt: 2.0 equivalents (e.g., 2.0 mmol)
-
CMD: 1.0 equivalent (e.g., 1.0 mmol)
-
Sodium Acetate: 2.5 equivalents (e.g., 2.5 mmol)
-
-
Reaction:
-
Add Acetic Anhydride (10 mL per gram of reactant). Note: Acetic anhydride acts as both solvent and water scavenger, driving the condensation.
-
Heat the mixture to reflux (approx. 120°C) for 1–2 hours .
-
Monitoring: The solution will turn from pink/red to a deep, intense blue. Monitor via UV-Vis (appearance of
nm) or TLC (DCM/MeOH 95:5).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 10 volumes of ice-cold diethyl ether under vigorous stirring. The dye will precipitate as a dark blue/green solid.
-
Filter the solid and wash 3x with cold ether to remove unreacted aniline and acetic acid.
-
Purification: Recrystallize from Acetonitrile/Ether or perform column chromatography (Silica gel, DCM
5% MeOH/DCM).
-
-
Yield Calculation: Typical yields range from 60–80% . Store the product in the dark at -20°C.
Data Summary Table: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Stoichiometry | 2:1 (Indolium:CMD) | Ensures complete formation of the symmetric dye. |
| Solvent | Acetic Anhydride | Scavenges water produced during condensation; prevents hydrolysis. |
| Temperature | 110–120°C (Reflux) | Required to overcome activation energy for bis-anil displacement. |
| Reaction Time | 1–2 Hours | Prolonged heating may lead to degradation or dechlorination. |
Advanced Application: Post-Synthetic Functionalization
The true power of using CMD lies in the resulting meso-chlorine atom. This position is highly susceptible to nucleophilic attack, allowing for the creation of "activatable" probes or targeted agents.
Protocol: Thiol-Substitution (S_RN1 / S_NAr)
Replacing the chlorine with a thiol (e.g., 4-mercaptobenzoic acid) creates a stable thioether linkage and often red-shifts the fluorescence.
-
Dissolve the meso-Cl Cy5 dye (1 eq) in dry DMF.
-
Add the Thiol ligand (1.5 eq).
-
Add Triethylamine (TEA, 2 eq) to deprotonate the thiol.
-
Stir at room temperature for 30–60 minutes. The color may shift slightly (e.g., Blue
Green-Blue). -
Purify via semi-prep HPLC.
Figure 2: Decision tree for functionalizing the meso-chlorine handle to tune dye properties.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CMD linker | Ensure all reagents, especially NaOAc and solvents, are anhydrous . |
| Sticky Product | Incomplete precipitation | Dissolve crude in minimum DCM and re-precipitate into excess cold ether. |
| No Reaction | Indolium salt inactivity | Verify the indolium salt has an active methyl group at C-2. |
| Dechlorination | Overheating | Reduce reflux time; do not exceed 120°C. |
Safety & Handling
-
This compound: Causes severe skin burns and eye damage (Category 1B). It is corrosive and harmful if swallowed. Always handle in a fume hood with gloves and eye protection.
-
Cyanine Dyes: Generally low toxicity but are potent staining agents. Avoid inhalation of dust.
-
Waste Disposal: Dispose of halogenated organic waste according to institutional EHS protocols.
References
-
Synthesis of Meso-Substituted Cyanines: Kurutos, A., et al. (2015). Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes.... Springer.
-
Functionalization Mechanism: Henary, M., et al. (2020). Synthesis and Applications of Cyanine Dyes. MDPI Molecules.
-
General Cyanine Protocols: Strekowski, L., et al. (2001). Substitution reactions of nucleofugal groups at the meso-position of cyanine dyes. Journal of Organic Chemistry.
-
Reagent Safety Data: Sigma-Aldrich Safety Data Sheet for this compound.
Sources
Preparation of Heptamethine and Pentamethine Dyes Using Dianil Salts: An Application and Protocol Guide
This comprehensive guide provides detailed protocols and expert insights for the synthesis of heptamethine and pentamethine cyanine dyes, leveraging the versatile chemistry of dianil salts. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offering a robust framework for the successful preparation and purification of these vital near-infrared (NIR) fluorophores.
Introduction: The Significance of Polymethine Cyanine Dyes
Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[1] The length of this conjugated chain dictates the dye's absorption and fluorescence properties, with longer chains shifting the spectra to longer wavelengths.[2] Heptamethine and pentamethine cyanines, with seven and five carbon atoms in their polymethine chain respectively, are of particular interest due to their absorption and emission in the near-infrared (NIR) region (700-1000 nm).[3] This spectral window is often referred to as the "biological window" because it allows for deeper tissue penetration of light, making these dyes invaluable as fluorescent labels and probes in biomedical imaging and diagnostics.[3]
The synthesis of these dyes often employs dianil salts, which are stable, crystalline intermediates that serve as the polymethine bridge precursor. This methodology offers a reliable and modular approach to constructing a diverse library of cyanine dyes with tailored photophysical and chemical properties.
The Core Chemistry: Synthesis via Dianil Salt Condensation
The fundamental reaction for synthesizing both heptamethine and pentamethine dyes using dianil salts is a condensation reaction. This involves the reaction of a dianil salt with a heterocyclic quaternary ammonium salt, which contains an activated methyl group.
The general mechanism proceeds as follows:
-
Activation of the Heterocyclic Salt: In the presence of a base, the heterocyclic quaternary ammonium salt undergoes deprotonation at the activated methyl group, forming a reactive methylene base.
-
Nucleophilic Attack: The methylene base acts as a nucleophile and attacks one of the imine carbons of the dianil salt.
-
Elimination and Chain Extension: A molecule of aniline is eliminated, leading to the formation of a hemicyanine intermediate.
-
Second Condensation: The hemicyanine then reacts with a second molecule of the heterocyclic quaternary ammonium salt (or a different one for asymmetrical dyes) to complete the polymethine chain.
-
Final Elimination and Dye Formation: A second molecule of aniline is eliminated, resulting in the formation of the final symmetrical or asymmetrical cyanine dye.
The choice of the dianil salt determines the length of the polymethine chain. For pentamethine dyes, malonaldehyde dianil (or its hydrochloride salt) is used, while glutacondialdehyde dianil (or its hydrochloride salt) is the precursor for heptamethine dyes.[4][5]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of representative pentamethine and heptamethine dyes.
Synthesis of a Symmetric Pentamethine Cyanine Dye
This protocol describes the synthesis of a symmetric pentamethine dye via the condensation of an indolium salt with malonaldehyde bis(phenylimine) monohydrochloride.
Materials and Reagents:
-
1,2,3,3-Tetramethyl-3H-indolium iodide
-
Malonaldehyde bis(phenylimine) monohydrochloride
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Diethyl ether
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,3,3-tetramethyl-3H-indolium iodide (2 equivalents) and malonaldehyde bis(phenylimine) monohydrochloride (1 equivalent).
-
Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) to the flask to serve as the solvent and catalyst. Acetic anhydride activates the reactants, while pyridine acts as a base to facilitate the condensation.[6]
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the appearance of a deep color.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye by slowly adding the reaction mixture to a beaker of vigorously stirred diethyl ether.
-
Collect the solid precipitate by filtration and wash it several times with diethyl ether to remove unreacted starting materials and byproducts.
-
Purify the crude dye by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.[7]
Data Presentation:
| Reagent | Molar Ratio | Molecular Weight | Amount (mmol) | Mass (g) |
| 1,2,3,3-Tetramethyl-3H-indolium iodide | 2 | 301.16 | 2.0 | 0.602 |
| Malonaldehyde bis(phenylimine) monohydrochloride | 1 | 258.75 | 1.0 | 0.259 |
| Acetic anhydride | - | 102.09 | - | 5 mL |
| Pyridine | - | 79.10 | - | 5 mL |
Expected Outcome: A deeply colored solid (typically blue or green) with a characteristic metallic luster.
Visualization of Workflow:
Caption: Workflow for the synthesis of a pentamethine cyanine dye.
Synthesis of a Symmetric Heptamethine Cyanine Dye
This protocol outlines the synthesis of a symmetric heptamethine dye using glutacondialdehyde dianil hydrochloride as the polymethine bridge precursor.
Materials and Reagents:
-
1,2,3,3-Tetramethyl-3H-indolium iodide
-
Glutacondialdehyde dianil hydrochloride (N-(5-anilino-2,4-pentadienylidene)aniline hydrochloride)[4][8]
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
Protocol:
-
Combine 1,2,3,3-tetramethyl-3H-indolium iodide (2 equivalents), glutacondialdehyde dianil hydrochloride (1 equivalent), and anhydrous sodium acetate (2-3 equivalents) in a round-bottom flask. Sodium acetate acts as the basic catalyst in this reaction.[9]
-
Add acetic anhydride as the solvent.
-
Heat the mixture with stirring at a temperature of 100-110 °C for 15-60 minutes.[10] The reaction is typically rapid, as indicated by a significant color change.
-
Cool the reaction mixture to ambient temperature.
-
Pour the mixture into diethyl ether to precipitate the crude heptamethine dye.
-
Filter the solid product and wash thoroughly with diethyl ether.
-
Further purification can be achieved by recrystallization from ethanol or methanol to yield the pure dye.[11]
Data Presentation:
| Reagent | Molar Ratio | Molecular Weight | Amount (mmol) | Mass (g) |
| 1,2,3,3-Tetramethyl-3H-indolium iodide | 2 | 301.16 | 2.0 | 0.602 |
| Glutacondialdehyde dianil hydrochloride | 1 | 284.78 | 1.0 | 0.285 |
| Sodium acetate | 2.5 | 82.03 | 2.5 | 0.205 |
| Acetic anhydride | - | 102.09 | - | 10 mL |
Expected Outcome: A dark green or bronze-colored solid.
Visualization of Workflow:
Caption: Workflow for the synthesis of a heptamethine cyanine dye.
Characterization and Quality Control
The successful synthesis of heptamethine and pentamethine dyes should be confirmed through various analytical techniques.
-
UV-Visible Spectroscopy: This is a primary method to confirm the formation of the dye and to determine its maximum absorption wavelength (λmax). The λmax is directly related to the length of the polymethine chain, with heptamethine dyes absorbing at longer wavelengths than pentamethine dyes.[12]
-
Fluorescence Spectroscopy: This technique is used to determine the emission spectrum and quantum yield of the synthesized dye, which are critical parameters for its application as a fluorescent probe.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the dye and ensuring its purity.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight of the synthesized dye, further confirming its identity.
Troubleshooting and Expert Insights
-
Low Yields: Inadequate reaction times, temperatures, or impure reagents can lead to low yields. Ensure all reagents are of high purity and that the reaction conditions are carefully controlled.
-
Purification Challenges: Cyanine dyes are prone to aggregation, which can complicate purification.[12] Using a mixture of solvents or performing chromatography at lower temperatures can sometimes mitigate this issue. For water-soluble dyes, C18 cartridge chromatography can be an effective purification method.[14]
-
Instability: Some cyanine dyes can be sensitive to light and strong bases.[9] It is advisable to conduct reactions and store the final products in the dark and under neutral or slightly acidic conditions.
Conclusion
The use of dianil salts provides a robust and versatile platform for the synthesis of both heptamethine and pentamethine cyanine dyes. The protocols outlined in this guide, coupled with the provided expert insights, offer a solid foundation for researchers to produce high-quality NIR dyes for a wide array of applications in biomedical research and beyond. The modularity of this synthetic approach allows for the facile introduction of various functional groups, enabling the fine-tuning of the dyes' properties to meet specific experimental needs.
References
-
Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers - PubMed Central. Available at: [Link]
-
Facile Synthesis of Monofunctional Pentamethine Carbocyanine Fluorophores - PMC - NIH. Available at: [Link]
-
Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC. Available at: [Link]
-
Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes - MDPI. Available at: [Link]
-
Theoretical Study on the Structural and Spectroscopic Properties of Cyanine Dyes as Fluorescent Dyes - ThaiScience. Available at: [Link]
-
Synthesis and Characterization of Heptamethine Cyanine Dyes - MDPI. Available at: [Link]
-
Cyanine Dyes: Fine Structures in Their Absorption Spectra - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling - MDPI. Available at: [Link]
-
A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Available at: [Link]
-
Synthesis and Characterization of Heptamethine Cyanine Dyes - ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF HEPTAMETHINE NIR ABSORBING CYANINE DYE COMPOUNDS** - Revue Roumaine de Chimie -. Available at: [Link]
-
Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study - ACS Publications. Available at: [Link]
-
Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC. Available at: [Link]
-
Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - PMC. Available at: [Link]
-
Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments - IRIS-AperTO. Available at: [Link]
- SU544654A1 - Method for producing dianyl glutaconaldehyde hydrochloride - Google Patents.
-
Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance | JACS Au - ACS Publications. Available at: [Link]
-
Introduction of various substitutions to the methine bridge of heptamethine cyanine dyes Via substituted dianil linkers - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. Available at: [Link]
-
Synthesis of a novel heptamethine–cyanine dye for use in near-infrared active dye-sensitized solar cells with porous zinc oxide prepared at low temperature - RSC Publishing. Available at: [Link]
-
Synthesis of pH-sensitive benzothiazole cyanine dye derivatives containing a pyridine moiety at the meso position | Request PDF - ResearchGate. Available at: [Link]
-
Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins - PMC - NIH. Available at: [Link]
-
Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging - MDPI. Available at: [Link]
-
Heptamethine dyes - Wikipedia. Available at: [Link]
-
A product from the reaction of pyridine with acetic anhydride - RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 4. Glutacondianil hydrochloride | 1497-49-0 [chemicalbook.com]
- 5. Malonaldehyde Dianilide Hydrochloride | 28140-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Facile Synthesis of Monofunctional Pentamethine Carbocyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Vilsmeier-Haack Intermediates for Rigid Cyanine Dyes
Abstract
The synthesis of high-performance Near-Infrared (NIR) cyanine dyes—specifically the rigidized heptamethine variants (e.g., Cy7, IR-780 analogs)—relies entirely on the quality of the polymethine linker. This linker is generated via the Vilsmeier-Haack-Arnold (VHA) reaction.[1] This application note provides a rigorous, self-validating protocol for synthesizing the critical meso-chloro-substituted polymethine intermediates. Unlike generic organic synthesis guides, this document focuses on the specific "Arnold" intermediates derived from cyclic ketones, which are essential for preventing photobleaching and enabling bioconjugation in modern drug discovery.
Mechanistic Insight & Causality
To synthesize a cyanine dye reproducibly, one must master the formation of the Vilsmeier Reagent (chloroiminium ion) and its subsequent attack on the ketone precursor.
The "Arnold" Modification
While the classic Vilsmeier-Haack reaction formylates electron-rich aromatics, the Arnold modification applies this to vinylogous systems (like cyclohexanone). This is not merely a formylation; it is a chloro-formylation that installs a chlorine atom at the meso (central) position of the dye.
Why is this critical?
-
Rigidification: The use of cyclic ketones (cyclohexanone/cyclopentanone) creates a bridge that prevents trans-cis photoisomerization, significantly increasing the quantum yield of the final dye.
-
The Meso-Chlorine Handle: The chlorine atom installed by the VH reagent is a "placeholder" leaving group. It allows for late-stage functionalization (via SRN1 or SNAr mechanisms) with thiols or amines, enabling the dye to be conjugated to antibodies or tumor-targeting ligands.
Pathway Visualization
The following diagram illustrates the conversion of DMF and POCl3 into the active electrophile, and its reaction with cyclohexanone to form the meso-chloro bis-aldehyde intermediate (Arnold's Salt).
Figure 1: Mechanistic pathway for the generation of the meso-chloro polymethine linker (Arnold's Salt).
Critical Intermediates & Reagents
The success of the synthesis depends on the purity of the Vilsmeier reagent. Commercial "Vilsmeier salts" are often hydrolyzed and unreliable. In-situ preparation is mandatory.
Table 1: Key Reagents and Specifications
| Component | Role | Critical Specification | Failure Mode |
| POCl3 | Electrophile Source | Freshly distilled or <6 months old. Clear, colorless. | Yellow/Cloudy POCl3 introduces H3PO4, quenching the reaction. |
| DMF | Solvent & Reactant | Anhydrous (<50 ppm H2O). Amine-free. | Water hydrolyzes the VH reagent immediately to DMF + HCl. |
| Cyclohexanone | Linker Backbone | Distilled. | Impurities lead to non-rigid byproducts (red shift errors). |
| Aniline / Ethanol | Quenching/Workup | ACS Grade. | Used to convert the salt into the stable dianil form if isolation is difficult. |
Experimental Protocols
Protocol A: In-Situ Generation of Vilsmeier Reagent
Note: This reaction is exothermic and moisture-sensitive.
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask (RBF). Equip with a pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.
-
Solvent: Charge the flask with Anhydrous DMF (40 mL) . Cool to 0°C using an ice/salt bath.
-
Addition: Charge the addition funnel with Phosphorus Oxychloride (POCl3, 37 mL, 0.4 mol) .
-
Reaction: Dropwise add POCl3 to the DMF over 45 minutes .
-
Control Point: Do not allow the internal temperature to rise above 5°C .
-
Observation: The solution will turn pale yellow. If it turns dark orange/brown immediately, your DMF is wet. Abort.
-
-
Maturation: Once addition is complete, stir at 0°C for 30 minutes. The Vilsmeier reagent is now ready.[2]
Protocol B: Synthesis of the Meso-Chloro Linker (Arnold's Salt)
Target:N-[(3-(anilinomethylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride (or similar salt).
-
Substrate Addition: To the Vilsmeier reagent (from Protocol A) at 0°C, add Cyclohexanone (10 g, 0.1 mol) dropwise.
-
Heating Phase:
-
Remove the ice bath. Allow to warm to Room Temperature (RT).
-
Transfer to a heating mantle. Heat to 80°C for 3 hours .
-
Observation: The mixture will turn deep red/purple.
-
-
Quenching (The "Arnold" Workup):
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into Ice/Water (300 mL) containing Aniline (15 mL) and Concentrated HCl (10 mL) .
-
Why Aniline? The direct bis-aldehyde is often unstable. Aniline converts it into the bis-anil salt , which precipitates easily and is stable for years.
-
-
Isolation:
-
Stir the aqueous slurry for 1 hour. A violet/dark solid will precipitate.
-
Filter the solid using a sintered glass funnel.
-
Wash: Cold water (2x 50 mL), then cold diethyl ether (2x 50 mL) to remove unreacted aniline.
-
-
Drying: Vacuum dry over P2O5.
Yield: Typical yields are 60-75%. Appearance: Dark violet/bronze crystals.
Self-Validating System (Troubleshooting)
This protocol includes built-in "Checkpoints" to validate success before proceeding to the final dye condensation.
Checkpoint 1: The "Water Drop" Test (Reagent Validation)
Before adding cyclohexanone, take 1 drop of the Vilsmeier reagent and add it to 1 mL of water in a test tube.
-
Pass: Violent hissing, immediate release of heat, clear solution (formation of HCl/DMF).
-
Fail: Milky suspension or oil droplets (indicates POCl3 degradation or presence of pyrophosphates).
Checkpoint 2: UV-Vis Shift (Linker Validation)
Dissolve a trace amount of the isolated Arnold's Salt in Methanol.
-
Target:
should be roughly 450–500 nm (Yellow/Orange solution). -
Red Flag: If
> 600 nm, you have accidentally formed a cyanine dye byproduct (self-condensation) due to overheating or lack of aniline.
Checkpoint 3: Solubility Profile
-
The intermediate should be soluble in DMF, DMSO, and Methanol.
-
It should be insoluble in Ether and Water.
-
Correction: If the product dissolves in the ether wash, you likely formed the free base, not the salt. Add 2M HCl to the ether layer to precipitate the salt.
Safety & Hazards
-
POCl3 (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts explosively with water to release HCl gas and phosphoric acid. All glassware must be dry.
-
DMF (Dimethylformamide): Potent liver toxin and teratogen. Readily absorbed through skin. Use butyl rubber gloves.
-
Thermal Runaway: The Vilsmeier intermediate is thermally unstable above 100°C. Never heat the reaction mixture above 90°C.
References
-
Vilsmeier-Haack-Arnold Reaction Mechanism
-
Synthesis of Rigid Cyanine Intermediates
-
Meso-Chloro Functionalization
- Title: Unraveling the Chemistry of meso-Cl Tricarbocyanine Dyes in Conjug
- Source: ACS Bio & Med Chem Au (2022).
-
URL:[Link]
-
Safety of Vilsmeier Reagents
Sources
- 1. Solved 3. The Vilsmeier-Haack-Arnold (VHA) formylation of | Chegg.com [chegg.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mt.com [mt.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of pH-Activatable Heptamethine Cyanine Fluorophores
Topic: Synthesis of pH-Sensitive Near-Infrared Fluorophores Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Chemical Biologists, and Imaging Specialists
Executive Summary & Design Logic
The development of pH-activatable probes within the near-infrared (NIR) window (650–900 nm) is critical for visualizing acidic pathological microenvironments, such as solid tumor cores (Warburg effect) and lysosomes, with minimal background interference.[1]
This guide details the synthesis of Amino-Substituted Tricarbocyanine Dyes . Unlike always-on fluorophores (e.g., ICG), these probes utilize a Photoinduced Electron Transfer (PeT) mechanism.
-
Physiological pH (7.4): The lone pair electrons on the meso-substituted amine quench the fluorophore excited state (Fluorescence OFF).
-
Acidic pH (< 6.0): Protonation of the amine blocks electron transfer, restoring the conjugated π-system’s radiative decay (Fluorescence ON).
Mechanistic Pathway
The following diagram illustrates the logical flow from chemical scaffold to biological signal.
Figure 1: Design logic for converting a standard cyanine scaffold into a pH-activatable sensor via meso-substitution.
Chemical Synthesis Protocol
Target Compound: Meso-diethylamino-heptamethine cyanine (Et-Cy7-pH). Rationale: The substitution of the chlorine atom at the meso position of the polymethine chain with a secondary amine is the most robust method to introduce pH sensitivity into the cyanine scaffold [1, 2].
Materials & Reagents
| Reagent | Role | Grade/Purity |
| IR-780 Iodide | Precursor Scaffold | >95% (HPLC) |
| Diethylamine | Nucleophile (Sensor) | Anhydrous, >99% |
| Acetonitrile (ACN) | Solvent | Anhydrous |
| Triethylamine (TEA) | Base Catalyst | >99% |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |
| Sodium Sulfate | Drying Agent | Anhydrous |
Step-by-Step Methodology
Phase 1: Nucleophilic Substitution (SRN1)[2]
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve IR-780 Iodide (1.0 eq, 0.15 mmol) in 10 mL of anhydrous Acetonitrile .
-
Note: Protect from light using aluminum foil to prevent photodegradation of the cyanine scaffold.
-
-
Activation: Add Triethylamine (2.0 eq) to the solution. Stir at room temperature for 10 minutes under a nitrogen atmosphere.
-
Substitution: Dropwise add Diethylamine (1.5 eq) to the mixture.
-
Critical: A secondary amine is required. Primary amines may lead to double substitution or unstable intermediates.
-
-
Reaction: Heat the mixture to 80°C (Reflux) for 4 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/Methanol 95:5). The starting material (Green/Blue) will shift to a distinct blue/violet spot with a lower Rf value due to the polarity of the amine.
-
Phase 2: Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C).
-
Extraction: Redissolve the crude residue in 20 mL DCM. Wash with distilled water (3 x 20 mL) to remove unreacted amine salts and TEA.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify via silica gel column chromatography.
-
Gradient: Start with 100% DCM, gradually increasing to DCM/Methanol (95:5).
-
Observation: Collect the major blue band.
-
-
Final Product: Dry under high vacuum overnight to obtain a metallic blue solid.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of meso-substituted amino-cyanine dyes.
Validation Protocol: pKa Determination
To validate the pH-sensitivity, you must determine the pKa using the Henderson-Hasselbalch equation.[3]
Buffer Preparation
Prepare a universal buffer series (Citrate-Phosphate) ranging from pH 4.0 to 8.0 in 0.5 pH increments. Ensure ionic strength is constant (add 150 mM NaCl).
Spectroscopic Titration
-
Stock Solution: Prepare a 1 mM stock solution of the synthesized dye in DMSO.
-
Working Solutions: Dilute the stock into the various pH buffers to a final concentration of 5 µM.
-
Note: Keep DMSO content <1% to prevent solvent effects on pKa.
-
-
Measurement:
-
Measure Absorbance (600–900 nm).
-
Measure Fluorescence Emission (Excitation: 740 nm, Emission: 760–850 nm).
-
-
Data Analysis:
-
Plot the integrated Fluorescence Intensity (F) at
against pH. -
Fit the data to the Boltzmann sigmoidal equation or the linearized Henderson-Hasselbalch equation:
-
Success Criteria: A >5-fold increase in fluorescence intensity from pH 7.4 to pH 5.0 confirms a functional "Turn-On" probe.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in solvent | Use freshly distilled ACN or molecular sieves. The Vilsmeier-type intermediate is moisture sensitive. |
| No "Turn-On" Response | Wrong Amine pKa | The pKa of the substituent amine dictates the sensor's range. If the response is too acidic (e.g., pH < 4), switch to a less basic amine (e.g., aniline derivatives) [3]. |
| Blue Shift in Absorbance | Formation of H-aggregates | Add a surfactant (e.g., 0.1% Tween-80) to the buffer during validation. |
| Product Decomposition | Photo-oxidation | Perform all reactions and columns in the dark (wrap glassware in foil). |
References
-
Kiyose, K., et al. (2006). "Design of a Green Fluorescent Probe for the Detection of Acidic pH Values." Journal of the American Chemical Society.[4]
-
Myochin, T., et al. (2011). "Rational Design of Ratiometric Near-Infrared Fluorescent pH Probes with Various pKa Values." Journal of the American Chemical Society.[4]
-
Vogel, A., et al. (2016). "Responsive Contrast Agents: Synthesis and Characterization of a Tunable Series of pH-Sensitive Near-Infrared Pentamethines." ACS Omega.
-
Urano, Y., et al. (2009). "Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes." Nature Medicine.
-
Sasaki, E., et al. (2019). "Highly Sensitive Near-Infrared Fluorescent Probes for the Detection of Intracellular pH." Scientific Reports.
Sources
- 1. Near-infrared pH-activatable Fluorescent Probes for Imaging Primary and Metastatic Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Optical Properties of Near-Infrared meso-Phenyl-Substituted Symmetric Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulm.edu [ulm.edu]
- 4. ufq.unq.edu.ar [ufq.unq.edu.ar]
Reaction conditions for 2-chloromalondianil condensation
Application Note & Protocol
Topic: Optimized Reaction Conditions for the Condensation of 2-Chloromalondianilide with Urea to Synthesize 5-Chloro-1,3-diphenylbarbituric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barbituric acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including sedative, hypnotic, anticonvulsant, and anesthetic properties.[1][2] The pharmacological effects of barbiturates are significantly influenced by the substituents at the C-5 position of the pyrimidine ring.[2] The synthesis of novel barbiturate analogs, therefore, remains an area of active research. This application note provides a detailed protocol and theoretical framework for the synthesis of 5-chloro-1,3-diphenylbarbituric acid via the condensation of 2-chloromalondianilide with urea. This reaction is a cyclizing condensation, a fundamental transformation in the synthesis of heterocyclic compounds.
The core of this synthesis is a condensation reaction between an active methylene compound (2-chloromalondianilide) and urea. Such reactions are related to the classic Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group followed by dehydration.[3] In this case, the carbonyl groups of urea react with the active methylene group of the malondianilide derivative.
Reaction Mechanism and Rationale
The condensation of 2-chloromalondianilide with urea to form 5-chloro-1,3-diphenylbarbituric acid is proposed to proceed through a base-catalyzed or thermally-driven cyclization pathway. The mechanism involves the nucleophilic attack of the nitrogen atoms of urea on the carbonyl carbons of the malondianilide, followed by intramolecular cyclization and dehydration.
Proposed Mechanistic Steps:
-
Enolate Formation: In the presence of a base, the active methylene proton of 2-chloromalondianilide is abstracted to form an enolate, increasing its nucleophilicity.
-
Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of urea.
-
Second Nucleophilic Attack: A second intramolecular nucleophilic attack occurs from the other nitrogen of the urea derivative onto the second carbonyl group of the malondianilide.
-
Cyclization and Dehydration: The resulting tetrahedral intermediates undergo dehydration to form the stable six-membered barbiturate ring.
The presence of the electron-withdrawing chloro group at the 2-position of the malondianilide is expected to increase the acidity of the methylene proton, potentially facilitating the reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 5-chloro-1,3-diphenylbarbituric acid.
Caption: General workflow for the synthesis of 5-chloro-1,3-diphenylbarbituric acid.
Detailed Experimental Protocol
This protocol describes a general procedure for the condensation of 2-chloromalondianilide with urea. Optimization may be required based on laboratory-specific conditions and desired purity.
Materials:
-
2-Chloromalondianilide
-
Urea
-
Sodium Ethoxide (or other suitable base)
-
Absolute Ethanol
-
Acetic Anhydride (optional, as a dehydrating agent)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloromalondianilide (1 equivalent).
-
Solvent Addition: Add absolute ethanol to dissolve the 2-chloromalondianilide. The volume should be sufficient to ensure proper mixing.
-
Reagent Addition: To the stirred solution, add urea (1.1 equivalents) followed by a catalytic amount of a strong base such as sodium ethoxide (0.1 equivalents). The base facilitates the deprotonation of the active methylene compound.
-
Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture and analyze by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent) to monitor the disappearance of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring. The product should precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Key Reaction Parameters and Optimization
The efficiency of the condensation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Solvent | Absolute Ethanol | A polar protic solvent that can dissolve both reactants. Other high-boiling point alcohols like n-butanol can be explored for higher reaction temperatures. |
| Base Catalyst | Sodium Ethoxide | A strong base to facilitate enolate formation. Other bases like sodium methoxide or potassium carbonate can be tested. The amount of base can be varied (0.05-0.2 equivalents). |
| Dehydrating Agent | Acetic Anhydride (optional) | Can be used to drive the reaction towards the product by removing water, a byproduct of the condensation.[4] |
| Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures generally increase the reaction rate. However, excessively high temperatures may lead to side reactions. |
| Reaction Time | 4-8 hours | Monitor by TLC to determine the optimal reaction time. Prolonged heating may lead to decomposition. |
| Reactant Ratio | 1:1.1 (2-chloromalondianilide:urea) | A slight excess of urea can help drive the reaction to completion. |
Troubleshooting and Potential Side Reactions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of base catalyst. The use of a dehydrating agent like acetic anhydride could also be beneficial.
-
Formation of Side Products: Potential side reactions include the hydrolysis of the anilide groups or self-condensation products. Purification by column chromatography may be necessary if recrystallization is insufficient.
-
Low Yield: Ensure all reagents are dry, especially the solvent, as water can inhibit the reaction.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the reactants, catalyst, and the final product.
Caption: Interplay of reactants and catalyst in the synthesis.
Conclusion
The condensation of 2-chloromalondianilide with urea provides a direct route to the synthesis of 5-chloro-1,3-diphenylbarbituric acid. The reaction conditions presented in this application note, based on established principles of organic synthesis for similar transformations, offer a solid starting point for researchers.[4][5] Optimization of parameters such as the choice of base, solvent, and temperature may be necessary to achieve the desired yield and purity for specific research applications. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the target compound in high purity.
References
-
Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
- Urea condensation compositions and methods of making the same. (2020). Google Patents.
-
Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. (n.d.). Retrieved February 8, 2026, from [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI. Retrieved February 8, 2026, from [Link]
- Aminoplast modified with a malonic ester. (n.d.). Google Patents.
-
Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. (2018). Vapourtec. Retrieved February 8, 2026, from [Link]
-
Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Condensation of Aldehydes with Hydantoin. (2023). Sciencemadness Discussion Board. Retrieved February 8, 2026, from [Link]
-
Urea Formation - Common Conditions. (n.d.). Retrieved February 8, 2026, from [Link]
-
Novel Synthetic Transformations of 5-(ω-Chloroalkanoyl)-1,3-Dimethylbarbituric Acids. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. (2018). MDPI. Retrieved February 8, 2026, from [Link]
-
Two-dimensional molecular condensation in cell signaling and mechanosensing. (2023). PMC. Retrieved February 8, 2026, from [Link]
-
Reagents in (3+2) cycloaddition with alkylidene barbiturate. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyanine Dye Synthesis with 2-Chloromalondianil
Welcome to the technical support center for cyanine dye synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-chloromalondianil as a key precursor. Our goal is to provide you with in-depth troubleshooting advice and scientifically-grounded protocols to help you overcome common challenges and significantly improve your reaction yields.
Introduction: The Critical Role of 2-Chloromalondianil
2-Chloromalondianil, also known as N,N'-(2-chloro-1,3-propanediylidene)bis-aniline, is a valuable reagent for the synthesis of trimethine cyanine dyes. It serves as a three-carbon atom equivalent for forming the polymethine chain that is characteristic of this class of dyes. However, its reactivity and stability can present challenges, often leading to suboptimal yields and the formation of impurities. This guide will walk you through the intricacies of working with this reagent to achieve consistent and high-yielding syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields when using 2-chloromalondianil?
A1: The most frequent cause of low yields is the degradation of the 2-chloromalondianil reagent itself or its in-situ generated reactive intermediates. This can be triggered by moisture, inappropriate solvent choice, or suboptimal reaction temperature. Additionally, the basicity of the reaction medium plays a crucial role; an incorrect choice of base or concentration can lead to unwanted side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities include hydrolyzed 2-chloromalondianil, self-condensation products of the heterocyclic starting material, and partially reacted intermediates. The color of these spots can sometimes give a clue; for instance, yellowish impurities may indicate hydrolysis products, while deeply colored spots could be undesired dye aggregates or side-reaction products.
Q3: How can I confirm the successful formation of the desired cyanine dye?
A3: Successful synthesis is typically confirmed using a combination of spectroscopic techniques. UV-Vis spectroscopy is invaluable for identifying the characteristic sharp absorption peak (λmax) of the cyanine dye in the visible region. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the polymethine chain and the correct incorporation of the heterocyclic bases. Mass spectrometry can be used to verify the molecular weight of the final product.
Q4: Is the purity of 2-chloromalondianil critical?
A4: Absolutely. The purity of 2-chloromalondianil is paramount. Impurities in the starting material can introduce competing reactions, leading to a complex mixture of products and a significant reduction in the yield of the desired cyanine dye. It is highly recommended to use freshly prepared or high-purity commercial 2-chloromalondianil.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of cyanine dyes using 2-chloromalondianil.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Degradation of 2-Chloromalondianil | 2-Chloromalondianil is sensitive to moisture and can hydrolyze. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Base | The choice and amount of base are critical for the deprotonation of the heterocyclic salt and subsequent condensation. | Triethylamine (TEA) or pyridine are commonly used bases. The molar ratio of the base to the heterocyclic salt should be optimized. Typically, a slight excess of the base is used. |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of both the desired reaction and potential side reactions. | The optimal temperature can vary depending on the specific heterocyclic bases used. A good starting point is often room temperature, with the possibility of gentle heating (40-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the reaction without participating in side reactions. | Anhydrous ethanol, pyridine, or dimethylformamide (DMF) are commonly employed. The choice of solvent can significantly impact the reaction rate and yield. |
Experimental Workflow for Optimizing Reaction Conditions
Caption: Workflow for troubleshooting low cyanine dye yield.
Problem 2: Formation of Multiple Products (Impurity Issues)
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Side Reactions of 2-Chloromalondianil | Under certain conditions, 2-chloromalondianil can undergo self-condensation or react with the solvent. | Ensure the dropwise addition of 2-chloromalondianil to the reaction mixture containing the heterocyclic base and the organic base. This minimizes its concentration at any given time, reducing the likelihood of side reactions. |
| Excess Base | Too much base can promote the formation of byproducts. | Carefully control the stoichiometry of the base. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product and the formation of impurities. | Monitor the reaction closely using TLC. Once the starting material is consumed and the product spot is at its maximum intensity, quench the reaction. |
Purification Protocol for Cyanine Dyes
-
Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Precipitation: Add a suitable anti-solvent (e.g., diethyl ether, acetone, or water) to precipitate the crude cyanine dye. The choice of anti-solvent depends on the solubility of the dye.
-
Filtration: Collect the precipitated solid by filtration and wash it with the anti-solvent to remove soluble impurities.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals. This is a highly effective method for removing many impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel or alumina can be employed. A gradient of solvents, such as dichloromethane and methanol, is often effective for separating the desired dye from impurities.
Visualizing the Condensation Reaction
Caption: Simplified reaction scheme for cyanine dye synthesis.
References
-
Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973–2012. [Link]
- Fabian, J., & Hartmann, H. (1980). Light Absorption of Organic Colorants. Springer-Verlag.
-
Brooker, L. G. S., Keyes, G. H., Sprague, R. H., VanDyke, R. H., VanLare, E., VanZandt, G., & White, F. L. (1951). Color and Constitution. X. The Absorption of Unsymmetrical Cyanines. Journal of the American Chemical Society, 73(11), 5332–5350. [Link]
Technical Support Center: Preventing Hydrolysis of 2-Chloromalondianil Hydrochloride
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization, Handling, and Reaction Optimization of Vinamidinium Salts
Core Technical Overview
2-Chloromalondianil hydrochloride (also known as N-(2-chloro-3-(phenylamino)-2-propenylidene)benzenaminium chloride) is a reactive vinamidinium salt . It serves as a potent electrophilic three-carbon building block in the synthesis of heterocycles like pyrazoles, quinolines, and diazepines.
The Critical Issue: This compound exists in a state of "frustrated reactivity." It is designed to be an electrophile, meaning it aggressively seeks electron density. Water, being a ubiquitous nucleophile, attacks the iminium carbons, leading to rapid hydrolysis. This converts your valuable reagent into 2-chloromalondialdehyde and aniline hydrochloride , destroying the vinamidinium functionality required for cyclization reactions.
The Hydrolysis Mechanism (Causality)
Understanding why it degrades is the first step to prevention. The hydrolysis proceeds through a nucleophilic attack on the iminium carbon, followed by the elimination of aniline.
Figure 1: Mechanistic pathway of moisture-induced degradation. The electrophilic iminium carbon is the "Achilles' heel" exposed to atmospheric moisture.
Storage & Handling Protocols (The "Gold Standard")
To maintain scientific integrity, you must treat this compound as a hygroscopic electrophile . The following protocols are self-validating: if followed, the compound remains a yellow/orange crystalline solid; if failed, it turns into a sticky, dark paste.
Storage Specifications
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, slowing the rate of hydrolysis with trace moisture. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces humid air. Oxygen is less critical, but moisture is fatal. |
| Container | Amber Glass + Parafilm/Tape | Amber glass prevents photodegradation (though less critical than moisture); Parafilm creates a secondary moisture barrier. |
| Desiccant | P₂O₅ or Activated Silica | Essential in the secondary container (desiccator) to scavenge ambient humidity. |
Handling "Do's and Don'ts"
-
DO warm the container to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.
-
DO weigh quickly in a low-humidity environment (e.g., a glovebox or a nitrogen-flushed weighing funnel).
-
DON'T use metal spatulas if the coating is compromised; trace iron can catalyze oxidative side reactions in the presence of moisture. Use Teflon-coated or glass tools.
Reaction Optimization: Preventing In-Situ Hydrolysis
Many researchers fail not during storage, but during the reaction setup. The vinamidinium salt must remain intact until it reacts with your target nucleophile.
Solvent Selection Guide
The choice of solvent dictates the lifespan of the reagent.
-
Anhydrous DMF/DMAc (Recommended):
-
Why: These polar aprotic solvents dissolve the salt well without offering protons or nucleophilic oxygen (if dry).
-
Protocol: Use "Dry" grade solvents (water < 50 ppm). If unsure, store over 4Å molecular sieves for 24 hours.
-
-
Alcohols (Methanol/Ethanol) - CAUTION:
-
Aqueous Conditions - FORBIDDEN:
-
Unless you intend to generate 2-chloromalondialdehyde in situ (e.g., for a specific condensation), avoid water entirely.
-
Experimental Workflow: The "Dry-Chain" Method
Follow this logic flow to ensure reagent integrity during synthesis.
Figure 2: The "Dry-Chain" workflow to minimize moisture exposure during experimental setup.
Troubleshooting & FAQs
Q1: The solid has turned from yellow to a dark orange/brown paste. Is it usable?
-
Diagnosis: The compound has likely hydrolyzed.[4] The "paste" texture is due to the formation of aniline hydrochloride (which is hygroscopic) and the breakdown of the crystal lattice.
-
Action: Discard. Using this will introduce undefined amounts of aniline and aldehyde, messing up your stoichiometry and likely poisoning your catalyst or nucleophile.
Q2: Can I recrystallize it if it degrades?
-
Technical Insight: Recrystallization is difficult because the hydrolysis products are soluble in similar solvents.
-
Solution: It is more effective to synthesize fresh material or purchase a new batch. If you must, recrystallization from anhydrous methanol/ether can be attempted, but yields are typically poor for degraded material.
Q3: I see a new spot on my TLC plate before I even add my reactant.
-
Analysis: If you dissolved the sample in non-anhydrous methanol for TLC, you likely generated the dimethyl acetal or the aldehyde on the plate.
-
Fix: Prepare TLC samples in anhydrous acetonitrile or DMF immediately before spotting. Do not let the solution sit.
Q4: My yield of the pyrazole/quinoline is low (30-40%).
-
Root Cause: Competitive hydrolysis. If your reaction generates water (condensation), that water can attack the remaining starting material.
-
Optimization: Add a water scavenger like molecular sieves or magnesium sulfate to the reaction mixture, or use a Dean-Stark trap if the solvent allows (e.g., toluene/DMF mix).
References
-
Dieckmann, W., & Platz, L. (1904).[3] Über die Chlorierung des Malondialdehyds. Berichte der deutschen chemischen Gesellschaft.
-
Reichardt, C. (2005). Vilsmeier-Haack-Arnold Formylation of Aliphatic Compounds. Organic Reactions.
-
TCI Chemicals. (n.d.). Malonaldehyde Dianilide Hydrochloride: Product Specification and Handling. TCI Chemicals.
-
Davies, I. W., et al. (2001). Practical Synthesis of a COX-2 Specific Inhibitor. Journal of Organic Chemistry. (Describes handling of vinamidinium salts in drug synthesis).
-
BenchChem. (2025).[5] Stability Characteristics of Chlorinated Heterocyclic Intermediates. BenchChem Technical Database.
Sources
- 1. Malonaldehyde Dianilide Hydrochloride | 28140-60-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. US3240813A - Process for preparing 2-chloropropionaldehyde - Google Patents [patents.google.com]
- 3. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]
- 4. US2549097A - Preparation of malonaldehyde dianils - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mastering the Mass Spectrometer: A Comparative Guide to the Characterization of Dianil Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Dianil salts, a class of organic compounds characterized by two imine functionalities derived from anilines, present unique analytical challenges. Their ionic nature and potential for complex fragmentation patterns necessitate a robust and nuanced approach to mass spectrometric (MS) characterization. This guide, designed for the practicing scientist, provides an in-depth comparison of mass spectrometry techniques for the analysis of dianil salts, supported by experimental insights and detailed protocols.
The Analytical Imperative: Why Mass Spectrometry for Dianil Salts?
Dianil salts, often synthesized as intermediates or final products in various chemical processes, possess structures that are critical to their function. Mass spectrometry offers unparalleled sensitivity and specificity for confirming molecular weight and deducing structural features. However, the choice of ionization technique and the interpretation of fragmentation data are not trivial pursuits. The presence of two aromatic imine linkages and a permanent charge dictates the analytical strategy. Soft ionization techniques are essential to preserve the integrity of the molecular ion, providing the foundational piece of the structural puzzle: the molecular weight.
A Tale of Two Ions: ESI vs. MALDI for Dianil Salt Analysis
The two most prominent soft ionization techniques for the analysis of organic salts are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The selection between these two is contingent on the specific properties of the dianil salt and the desired analytical outcome.
Electrospray Ionization (ESI): The Solution-Phase Champion
Electrospray ionization is a workhorse for the analysis of polar and ionic compounds that are soluble in a suitable solvent.[1] It involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation and the release of gas-phase ions.[2]
Why ESI is a Strong Candidate for Dianil Salts:
-
Inherent Charge: Dianil salts are pre-charged, making them ideal candidates for ESI, which efficiently transfers ions from solution to the gas phase.
-
Soft Ionization: ESI is a very "soft" ionization technique, meaning it imparts minimal internal energy to the analyte, leading to abundant molecular ions with minimal fragmentation in the source.[3]
-
LC-MS Compatibility: ESI is readily coupled with liquid chromatography (LC), allowing for the separation of complex mixtures and the analysis of dianil salts in various sample matrices.[4]
Causality in Experimental Choices for ESI-MS:
The success of ESI-MS analysis hinges on the careful selection of solvents and additives. For dianil salts, a typical starting point would be a polar protic solvent such as methanol or acetonitrile, often with a small percentage of an acid like formic acid to aid in protonation and improve signal intensity. However, since dianil salts are already charged, the primary focus is on achieving good solubility and a stable spray.
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Solid-State Powerhouse
MALDI is a solid-state ionization technique that utilizes a laser-absorbing matrix to desorb and ionize the analyte.[5] The sample is co-crystallized with the matrix on a target plate, and a pulsed laser is used to generate ions.[3]
Why MALDI is a Viable Alternative for Dianil Salts:
-
Tolerance to Salts: While counterintuitive, MALDI can be more tolerant of inorganic salts in the sample compared to ESI, where salt adduction can complicate spectra.[1]
-
Analysis of Less Soluble Compounds: For dianil salts with limited solubility in common ESI solvents, MALDI can be a powerful alternative.
-
Singly Charged Ions: MALDI typically produces predominantly singly charged ions, which can simplify spectral interpretation.[5]
Causality in Experimental Choices for MALDI-MS:
The critical parameter in MALDI is the choice of matrix. The matrix must absorb the laser energy efficiently and facilitate the transfer of a proton to the analyte. For aromatic compounds like dianil salts, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices. The sample-to-matrix ratio and the crystallization method are crucial for obtaining a homogenous sample spot and reproducible results.
Decoding the Fragments: Tandem Mass Spectrometry (MS/MS) of Dianil Salts
While ESI and MALDI provide the molecular weight, tandem mass spectrometry (MS/MS) is the key to unlocking the structural details of dianil salts. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.
Due to a scarcity of literature specifically on the fragmentation of dianil salts, we can infer their behavior from studies on structurally similar compounds, such as N,N'-diaryl-p-phenylenediamine derivatives and Schiff bases. The primary sites of fragmentation are expected to be the imine bonds and the bonds within the aromatic systems.
Predicted Fragmentation Pathways for a Protonated Dianil Salt:
A plausible fragmentation pathway for a generic protonated dianil salt is illustrated below. The initial fragmentation is likely to involve the cleavage of one of the C=N imine bonds or the N-aryl bonds. Subsequent fragmentation could involve losses of neutral molecules from the aromatic rings.
Caption: Predicted fragmentation of a dianil salt.
Key Fragmentation Principles for Aromatic Imines and Diamines:
-
α-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines and imines.
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules such as HCN or radicals from the aromatic rings is frequently observed.
-
Charge Retention: The positive charge will preferentially be retained on the fragment that has the highest proton affinity or is most stable.
Comparative Performance: A Data-Driven Overview
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from solution | Laser-induced desorption from a solid matrix |
| Sample State | Solution | Solid (co-crystallized with matrix) |
| Typical Analytes | Polar, ionic, soluble compounds | Wide range, including less soluble compounds |
| Ionization "Softness" | Very Soft | Soft |
| Adduct Formation | Can form multiple adducts with solvent and salt ions | Primarily singly charged ions, though salt adducts can occur |
| LC Coupling | Excellent | Possible, but less common |
| Salt Tolerance | Low to moderate | Moderate to high |
| Throughput | High with autosampler | High with target plates |
Experimental Protocols: A Practical Guide
Protocol for ESI-MS/MS Analysis of a Dianil Salt
-
Sample Preparation:
-
Dissolve the dianil salt in a suitable solvent (e.g., methanol, acetonitrile, or a mixture) to a final concentration of approximately 1-10 µg/mL.[6]
-
If necessary, add 0.1% formic acid to the solvent to aid in solubilization and promote protonation, though this may not be necessary for pre-charged salts.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
-
Instrumentation and Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N2) Pressure: 30-50 psi.
-
Drying Gas (N2) Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis:
-
Isolate the [M+H]⁺ or the primary molecular ion.
-
Apply collision energy (typically 10-40 eV, optimize for the specific compound) to induce fragmentation.
-
Scan for product ions in a relevant m/z range.
-
-
Caption: ESI-MS/MS experimental workflow.
Protocol for MALDI-TOF MS Analysis of a Dianil Salt
-
Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL stock solution of the dianil salt in a suitable solvent (e.g., THF, chloroform, or acetonitrile).
-
Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA or DHB) in acetonitrile/water (1:1, v/v) with 0.1% TFA.[7]
-
-
Sample Spotting:
-
Dried-Droplet Method: Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[3]
-
-
Instrumentation and Parameters:
-
Ionization Mode: Positive Ion Reflector.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary to obtain a good signal-to-noise ratio, typically in the range of 20-40% of maximum power.
-
Mass Range: Set appropriately to include the expected molecular ion.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture.
-
Caption: MALDI-TOF MS experimental workflow.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your MS data, incorporate the following self-validating practices into your workflow:
-
Isotopic Pattern Matching: The observed isotopic pattern of the molecular ion should match the theoretical pattern calculated from its elemental composition. This provides strong evidence for the assigned molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements. An accurate mass measurement (typically within 5 ppm) can significantly narrow down the possible elemental compositions.
-
Internal Standards: For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Blank Injections: Run blank samples (solvent only) between your samples to check for carryover and background contamination.
Conclusion: A Multi-Faceted Approach to a Complex Problem
The characterization of dianil salts by mass spectrometry is a multi-faceted challenge that requires a thoughtful and systematic approach. Both ESI and MALDI offer viable pathways to obtaining crucial molecular weight information, with the choice depending on the specific properties of the analyte. Tandem mass spectrometry, guided by an understanding of the fragmentation patterns of related aromatic imines and diamines, is indispensable for detailed structural elucidation. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of dianil salt analysis and obtain high-quality, reliable data to drive their research and development efforts forward.
References
-
Harvard University Faculty of Arts and Sciences. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
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ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. American Chemical Society. Retrieved from [Link]
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SIELC Technologies. (2018). N,N'-Diphenyl-p-phenylenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). ESI-MS spectra of (a) Schiff base ligand and (b) Cu(II) complex. Retrieved from [Link]
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A Senior Scientist's Guide to the Characterization of 2-Chloromalondianil Hydrochloride: A Comparative Melting Point Analysis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Melting Point in Purity Assessment
In the landscape of pharmaceutical development and organic synthesis, the physical properties of an active pharmaceutical ingredient (API) or intermediate are the first line of defense in quality control. Among these, the melting point, or more accurately, the melting range, stands as a fundamental and highly informative indicator of purity.[1] A pure, crystalline substance will exhibit a sharp, well-defined melting range, typically less than 1°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][3][4]
This guide focuses on 2-chloromalondianil hydrochloride, a compound of interest in synthetic chemistry. As this molecule may not be extensively characterized in publicly available literature, establishing a robust, reproducible method for determining its melting point is paramount for any research or development program. This document provides a comparative analysis, a detailed protocol grounded in pharmacopeial standards, and the scientific principles required to accurately determine and interpret the melting point of this and other novel crystalline solids.
Comparative Analysis: Situating this compound
To provide context, the melting point of a target compound is often compared to structurally similar molecules. The introduction of a chlorine atom and the formation of a hydrochloride salt are expected to significantly alter the crystal lattice forces compared to the parent malondianilide structure.
Disclaimer: As of the last literature review, a definitive, published melting point for pure this compound was not found. The primary objective of this guide is to establish the rigorous methodology for its determination. The value below is presented as a placeholder for experimentally determined results.
| Compound Name | Structure | Reported Melting Point (°C) | Key Structural Difference |
| This compound | (Target Compound) | To Be Determined (TBD) | Chloro-substituted, Hydrochloride salt |
| Malondianilide (Malonanilide) | Parent Diamide | 225 - 226 | Unsubstituted parent compound |
| Benzanilide | Simpler Anilide | 161 - 163[5] | Single amide linkage |
| 2-Chloromalonaldehyde | Precursor Analog | 140 - 145[6][7] | Dialdehyde, not an anilide |
Table 1: Comparative melting points of this compound and related structures.
The Science of Melting: Understanding Impurity Effects
The phenomenon of melting point depression is a direct consequence of the thermodynamics of phase transitions. Impurities introduce disorder into the highly ordered crystalline lattice of a pure solid.[2][3] This disruption weakens the intermolecular forces holding the crystal together.[1][8]
Consequently, less thermal energy is required to overcome these forces and transition the substance from the solid to the liquid phase.[3] This results in two observable effects:
-
Depression: The onset of melting begins at a lower temperature than for the pure substance.[4]
-
Broadening: The melting process occurs over a wider temperature range because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process throughout the bulk sample.[3][4]
This principle is so reliable that a mixed melting point determination can be used to confirm the identity of a substance.[1][2] If a sample is mixed with an authentic reference standard and the melting point is depressed and broadened, the two substances are not identical.[1]
Caption: Conceptual diagram of melting point depression by an impurity.
Experimental Protocol: USP <741> Compliant Melting Range Determination
This protocol is designed to be a self-validating system for determining the melting range of a crystalline solid such as this compound, in accordance with the principles outlined in United States Pharmacopeia (USP) General Chapter <741>.[9][10][11]
Instrument & Materials
-
Melting Point Apparatus (e.g., Mettler Toledo MP70/MP90, OptiMelt, or equivalent)
-
Melting Point Capillary Tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[9][12]
-
USP Melting Point Reference Standards (e.g., Vanillin, Caffeine, Sulfanilamide).[13][14] The standards chosen should bracket the expected melting point of the sample.[9][15]
-
Spatula and Mortar/Pestle (if sample requires powdering).
-
Sample: Dry, crystalline this compound.
System Suitability & Calibration Verification
Causality: Before analyzing any sample, the accuracy of the instrument's temperature sensor must be verified. This ensures the trustworthiness of the data generated.[16]
-
Select at least two USP reference standards that bracket the anticipated melting range of the test sample.
-
Prepare each standard in a capillary tube as described in section 4.3.
-
Set the instrument method with a start temperature ~10°C below the lower limit of the standard's certified range and a ramp rate of 1°C/minute.[10]
-
Run the standards. The observed melting point (typically the clear point) must fall within the certified acceptance range for that specific lot of the USP standard.[10][14]
-
If the instrument fails verification, it must be recalibrated according to the manufacturer's instructions before proceeding.[15]
Sample Preparation
Causality: Proper sample preparation is critical for efficient and uniform heat transfer, which is necessary for a sharp, reproducible melting range.[1][16]
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
If the crystals are large, gently crush them to a fine, uniform powder using a mortar and pestle.
-
Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
-
Tap the sealed bottom of the tube firmly on a hard surface to pack the powder down.
-
Repeat until a tightly packed column of 2.5–3.5 mm high is obtained.[10] An improperly packed or overly large sample will heat unevenly, leading to a broadened apparent melting range.[11]
Melting Range Determination
-
Scout Measurement (Optional but Recommended): To save time, perform a rapid determination with a fast ramp rate (e.g., 10°C/minute) to quickly identify the approximate melting temperature.
-
Official Measurement:
-
Prepare three capillaries with the test sample.
-
Set the instrument's start temperature to at least 5°C below the expected melting point determined from the scout run.[10][12]
-
Set the heating rate to 1°C/minute. Causality: A slow ramp rate is essential to maintain thermal equilibrium between the heating block, thermometer, and the sample, preventing an artificially high and broad reading.[11][16]
-
Initiate the measurement.
-
Record the temperature at which the substance first begins to melt (onset point - often seen as the collapse of the column) and the temperature at which the last solid particle disappears (clear point).[10] The interval between these two points is the melting range.
-
The average of the three determinations constitutes the final reported melting range, provided the variation is minimal.
-
Caption: Experimental workflow for USP <741> compliant melting point determination.
Conclusion
The melting range is more than a mere physical constant; it is a powerful analytical data point that speaks directly to the purity of a crystalline compound. For a novel or sparsely characterized substance like this compound, adherence to a rigorous, pharmacopeia-based protocol is not optional—it is essential for generating reliable and trustworthy data. By employing a properly calibrated instrument, meticulous sample preparation, and a controlled heating rate, researchers can confidently establish the true melting range of their compound, providing a critical benchmark for all future synthetic and developmental work.
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A Comparative Guide to the Reactivity of 2-Chloromalondianil vs. Glutaconaldehyde Dianil in Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate synthons is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key reagents in the synthesis of polymethine dyes and other heterocyclic systems: 2-chloromalondianil hydrochloride and glutaconaldehyde dianil hydrochloride. By examining their electronic properties, steric effects, and performance in the well-established synthesis of cyanine dyes, this document aims to provide a clear, data-supported framework for informed reagent selection.
Introduction to the Dianil Reagents
Both 2-chloromalondianil and glutaconaldehyde dianil are stable, crystalline precursors equivalent to a three-carbon and five-carbon dialdehyde synthon, respectively. They are most notably employed in condensation reactions with activated methyl or methylene groups of heterocyclic quaternary salts to form the polymethine bridge of cyanine dyes.
Glutaconaldehyde dianil hydrochloride , also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, provides a five-carbon backbone, leading to the formation of pentamethine and heptamethine cyanine dyes.[1][2] Its extended conjugated system and high electrophilicity make it a valuable reagent for creating near-infrared (NIR) dyes.[3]
This compound , a derivative of malondialdehyde dianil, introduces a chlorine atom at the central (meso) position of the three-carbon bridge. This substitution offers a strategic tool for modulating the electronic and, consequently, the photophysical properties of the resulting dyes.[4][5] Furthermore, the meso-chloro substituent can serve as a reactive handle for post-synthetic modifications.[4]
| Feature | This compound | Glutaconaldehyde Dianil Hydrochloride |
| IUPAC Name | N-(2-chloro-3-(phenylamino)allylidene)benzenaminium chloride | N-(5-(phenylamino)penta-2,4-dienylidene)anilinium chloride |
| Molecular Formula | C₁₅H₁₄Cl₂N₂ | C₁₇H₁₇ClN₂ |
| Molecular Weight | 293.19 g/mol | 284.78 g/mol |
| Key Application | Synthesis of meso-chloro substituted trimethine cyanine dyes | Synthesis of pentamethine and heptamethine cyanine dyes |
Comparative Analysis of Reactivity
The reactivity of these dianil reagents in their cornerstone application—cyanine dye synthesis—is governed by the electrophilicity of the carbon atoms in the polymethine chain and the stability of the reaction intermediates.
Electronic Effects: The Influence of the Meso-Chloro Substituent
The primary differentiator in the reactivity of 2-chloromalondianil is the presence of the chlorine atom at the C-2 position. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect has a profound impact on the electron density distribution within the molecule.
-
Increased Electrophilicity: The inductive withdrawal of electron density by the chlorine atom enhances the partial positive charge on the central carbon of the three-carbon chain. This makes 2-chloromalondianil a more potent electrophile at this position compared to the analogous carbon in malondialdehyde dianil (the parent compound of 2-chloromalondianil).[6][7][8]
-
Glutaconaldehyde Dianil's Reactivity: In contrast, glutaconaldehyde dianil's reactivity stems from its extended π-conjugated system. This delocalization of electrons makes the terminal carbons of the five-carbon chain highly susceptible to nucleophilic attack. Studies have highlighted its high electrophilicity, enabling rapid reactions even with weakly nucleophilic amines.[3]
Steric Considerations
Steric hindrance can play a role in the approach of the nucleophile to the electrophilic center.[9] In the case of 2-chloromalondianil, the chlorine atom, although not excessively large, does introduce more steric bulk at the central position compared to a hydrogen atom. However, for the typical condensation reactions to form cyanine dyes, where the nucleophile is often a deprotonated methyl group of a heterocyclic salt, this steric hindrance is generally not considered a major impediment.
For glutaconaldehyde dianil, the longer, more flexible five-carbon chain may adopt various conformations in solution, which could potentially influence the accessibility of the electrophilic sites.
Application in Cyanine Dye Synthesis: A Comparative Workflow
The synthesis of cyanine dyes provides an excellent practical platform for comparing the reactivity of these two dianil reagents. The general mechanism involves a condensation reaction between two equivalents of a heterocyclic quaternary salt (containing an activated methyl group) and one equivalent of the dianil linker.[4][10]
Reaction Mechanism
The reaction proceeds through a stepwise condensation. The first step involves the formation of a hemicyanine intermediate, followed by reaction with a second molecule of the heterocyclic salt to complete the polymethine bridge.
Caption: General mechanism for cyanine dye synthesis using a dianil linker.
Proposed Experimental Protocol for Comparative Reactivity Study
To provide a self-validating system for comparing the reactivity of 2-chloromalondianil and glutaconaldehyde dianil, the following parallel synthesis protocol is proposed. This experiment is designed to measure reaction yield and can be adapted to monitor reaction kinetics through techniques like HPLC or UV-Vis spectroscopy.
Objective: To compare the yield of a representative cyanine dye synthesized using 2-chloromalondianil versus glutaconaldehyde dianil under identical reaction conditions.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline
-
Ethyl iodide
-
This compound
-
Glutaconaldehyde dianil hydrochloride
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Absolute ethanol
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Workflow:
Caption: Proposed experimental workflow for comparing the reactivity of the dianil reagents.
Step-by-Step Methodology:
-
Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide:
-
In a round-bottom flask, dissolve 1,3,3-trimethyl-2-methyleneindoline in a suitable solvent such as acetonitrile.
-
Add an excess of ethyl iodide.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated quaternary salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
-
Parallel Cyanine Dye Synthesis:
-
Reaction A (2-Chloromalondianil):
-
To a solution of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide (2.0 mmol) and this compound (1.0 mmol) in absolute ethanol, add anhydrous sodium acetate (2.2 mmol) and a few drops of acetic anhydride.
-
Reflux the mixture for a set period (e.g., 2 hours), monitoring the reaction progress by TLC or UV-Vis spectroscopy.
-
-
Reaction B (Glutaconaldehyde Dianil):
-
Concurrently, set up an identical reaction using glutaconaldehyde dianil hydrochloride (1.0 mmol) in place of this compound.
-
Maintain the same reaction conditions (temperature, time, solvent volume, and stoichiometry) as in Reaction A.
-
-
-
Workup and Purification:
-
For both reactions, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired cyanine dye.
-
-
Analysis:
-
Evaporate the solvent from the purified fractions and dry the final product under vacuum.
-
Determine the mass of the purified dye from each reaction and calculate the percentage yield.
-
Characterize the products using standard analytical techniques (¹H NMR, ¹³C NMR, MS, UV-Vis spectroscopy) to confirm their identity and purity.
-
Expected Outcome and Interpretation:
Based on the enhanced electrophilicity of the meso-carbon in 2-chloromalondianil due to the chloro-substituent, it is hypothesized that the formation of the meso-chloro trimethine cyanine dye may proceed at a faster rate. However, the overall isolated yield will also depend on the stability of the product and any potential side reactions. The longer polymethine chain formed from glutaconaldehyde dianil results in a dye with a significantly red-shifted absorption maximum.
Conclusion and Recommendations
Both 2-chloromalondianil and glutaconaldehyde dianil are highly effective reagents for the synthesis of cyanine dyes and other heterocyclic compounds. The choice between them should be guided by the desired final product and the specific requirements of the synthesis.
-
Choose 2-chloromalondianil when:
-
A meso-chloro substituted trimethine cyanine dye is the target.
-
The goal is to modulate the photophysical properties of the dye through the electron-withdrawing nature of the chlorine atom.
-
A reactive handle at the meso-position is desired for subsequent functionalization.
-
-
Choose glutaconaldehyde dianil when:
-
A pentamethine or heptamethine cyanine dye with absorption in the near-infrared region is required.
-
High electrophilicity and rapid reaction with a variety of nucleophiles are advantageous.
-
The provided experimental protocol offers a robust framework for directly comparing the reactivity of these two valuable synthons in a laboratory setting. This allows researchers to make data-driven decisions tailored to their specific synthetic goals.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Chloromalondianil Hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical byproducts of our work. The disposal of a substance like 2-Chloromalondianil hydrochloride, a halogenated organic compound, is not a mere janitorial task but a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to regulatory penalties, environmental contamination, and significant safety hazards.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best practices. The procedures outlined here are designed to ensure safety, compliance, and the integrity of your research environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, its classification as a chlorinated organic hydrochloride allows us to infer a general hazard profile based on analogous compounds.
Expected Hazards:
-
Corrosivity/Irritation: May cause skin irritation or severe eye damage.[3][4][5] Hydrochlorides, in particular, can be corrosive.
-
Environmental: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[2]
-
Reactivity: Avoid contact with strong oxidizing agents, bases, and certain metals.
This profile mandates that this compound be treated as hazardous waste .
The Regulatory Imperative: Why Segregation is Non-Negotiable
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[1] Under these regulations, chemical waste must be categorized to ensure it is directed to the appropriate disposal facility.
This compound falls into the category of halogenated organic waste .[6][7][8] This classification is critical because the disposal method for halogenated waste is fundamentally different—and typically more costly—than for non-halogenated waste.[9] During incineration, the chlorine atoms form hydrogen chloride (HCl), an acid gas that requires specialized scrubbers in the incinerator's exhaust system to prevent release into the atmosphere.[10][11][12] Mixing halogenated waste into a non-halogenated stream can contaminate the entire batch, leading to disposal rejection and increased costs.
The Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the lifecycle of your chemical waste, from the point of generation to its final, compliant disposal.
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix incompatible waste streams.
-
Primary Segregation: Collect this compound waste in a container designated exclusively for Halogenated Organic Waste .[7][13]
-
Incompatibility Prevention: Do NOT mix this waste with:
The following workflow diagram illustrates the critical decision-making process at the point of waste generation.
Caption: Decision workflow for proper chemical waste segregation in the laboratory.
The choice of container is crucial for preventing leaks and ensuring safety.
-
Compatibility: Use a container made of a material chemically compatible with this compound (e.g., glass or polyethylene).
-
Condition: The container must be in good condition, free from cracks or damage.[1]
-
Secure Closure: It must have a secure, leak-proof, screw-top cap.[1][13] Keep the container closed at all times except when adding waste.[9][13]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Clear and accurate labeling is a strict regulatory requirement and essential for safety.
Each waste container must be labeled with the following information as soon as the first drop of waste is added:[13]
-
The full, unabbreviated chemical name: "Waste this compound" .[13]
-
A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[15]
-
The name and location (building/room number) of the generating laboratory.[14]
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[15][16]
-
Time Limits: Once a container is full, it must be removed from the SAA within three days.[14] Partially filled containers may remain in the SAA for up to one year.[14]
-
Inspections: The SAA must be inspected weekly to check for leaks and proper labeling.[1]
The accepted and required method for disposing of halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][15][17][18]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Professional Handling: Do not attempt to transport the waste yourself. Trained EHS personnel or a licensed hazardous waste contractor will collect the waste.
-
Documentation: The disposal process is tracked from "cradle to grave" using a hazardous waste manifest system, ensuring regulatory compliance.[15][19]
Prohibited Disposal Methods
To protect our environment and infrastructure, the following disposal methods are strictly prohibited :
-
Sewer Disposal: NEVER pour this compound or any halogenated organic solvent down the drain.[13][14][18] These compounds can be toxic to aquatic life and may not be effectively treated by wastewater facilities.
-
Regular Trash: This material must not be placed in the regular solid waste stream.
-
Evaporation: Intentionally allowing the waste to evaporate in a fume hood is not a compliant disposal method.
Summary of Best Practices
This table provides a quick-reference summary of the essential do's and don'ts for managing this compound waste.
| Do's | Don'ts |
| Consult the Safety Data Sheet (SDS) first. | Do NOT pour down the sewer system.[13][14][18] |
| Segregate into a dedicated Halogenated Waste container.[7][13] | Do NOT mix with non-halogenated waste, acids, or bases.[7][9] |
| Use a compatible, sealed, and undamaged container.[1] | Do NOT leave the waste container open.[9][13] |
| Label the container clearly with "Hazardous Waste" and the full chemical name.[14][15] | Do NOT use abbreviations or chemical formulas on the label.[13] |
| Store in a designated Satellite Accumulation Area (SAA).[14][15] | Do NOT dispose of in regular trash. |
| Contact your EHS office for pickup and final disposal via incineration. | Do NOT transport hazardous waste yourself. |
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Process for the incineration of chlorinated organic materials.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Waste inciner
- Technical Resource Document: Treatment Technologies for Halogen
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- HAZARDOUS WASTE SEGREG
- Process for Disposal of Chlorin
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Regulation of Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- Organic Solvents - Environment, Health and Safety. Princeton University.
- SAFETY DATA SHEET - Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloromethylpyridine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - Unnamed Chlorin
- Safety Data Sheet - MK-212 (hydrochloride). Cayman Chemical.
- CLP_MSDS D024 2-Diisopropylaminoethyl chloride hydrochloride. Robinson Brothers.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chemical Safety Data Sheet MSDS / SDS - 2-CHLOROMALONALDEHYDE. ChemicalBook.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
